molecular formula C12H18N2 B8298009 4-(1-Propylazetidin-3-yl)aniline

4-(1-Propylazetidin-3-yl)aniline

Cat. No.: B8298009
M. Wt: 190.28 g/mol
InChI Key: IIMIILBTAKVPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Propylazetidin-3-yl)aniline is a para-substituted aniline derivative featuring an azetidine ring (a four-membered saturated heterocycle) at the 4-position of the benzene ring. The azetidine moiety is substituted with a propyl group at the nitrogen atom. This compound combines the aromatic amine properties of aniline with the conformational constraints and basicity of the azetidine ring.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-(1-propylazetidin-3-yl)aniline

InChI

InChI=1S/C12H18N2/c1-2-7-14-8-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,2,7-9,13H2,1H3

InChI Key

IIMIILBTAKVPGS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and inferred properties of 4-(1-Propylazetidin-3-yl)aniline and related compounds:

Compound Name Substituent/Ring Type Molecular Features Inferred Properties
This compound Azetidine (4-membered saturated ring) Propyl group on N, para-substitution High rigidity, moderate lipophilicity
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Pyrimidine (6-membered aromatic ring) Dual chloro groups, pyrimidine substitution Increased polarity, planar geometry
4-(2-Thiophen)-aniline Thiophene (5-membered aromatic ring) Thiophene at para-position Enhanced π-π interactions, lower basicity
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine (6-membered saturated ring) Sulfonyl bridge, methyl substitution Higher solubility, conformational flexibility


Key Observations:

  • Ring Size and Saturation : The azetidine ring in the target compound imposes greater steric strain and rigidity compared to six-membered piperidine (e.g., 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline) or aromatic rings like pyrimidine and thiophene. This may enhance binding specificity in drug design .
  • Electronic Properties : Thiophene-containing analogs (e.g., 4-(2-Thiophen)-aniline) exhibit reduced basicity due to electron-withdrawing effects, contrasting with the basic azetidine nitrogen in the target compound .

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